Methyl 4-(bromomethyl)-2-fluorobenzoate
Description
Contextualization of Halogenated Benzoate (B1203000) Esters as Advanced Intermediates in Fine Chemical Synthesis
Halogenated benzoate esters, a class to which Methyl 4-(bromomethyl)-2-fluorobenzoate belongs, are recognized as advanced intermediates in the field of fine chemical synthesis. researchgate.net The presence of halogen atoms on the benzene (B151609) ring provides reactive sites for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds.
Benzoate esters themselves are widely used in organic synthesis, finding applications in industries ranging from food and cosmetics to pharmaceuticals. uwlax.edu The ester group can be readily hydrolyzed, transesterified, or reduced, providing a handle for further molecular modification. When combined with halogen substituents, the resulting halogenated benzoate esters become powerful and versatile intermediates, enabling the efficient construction of complex target molecules. researchgate.net A high proportion of pharmaceuticals and agrochemicals currently on the market contain halogens, underscoring the importance of halogenated intermediates in their synthesis. researchgate.net
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 85070-57-1 |
| Molecular Formula | C9H8BrFO2 |
| Molecular Weight | 247.06 g/mol |
Strategic Significance of the Fluorine Atom in Modulating Aromatic System Reactivity
The incorporation of a fluorine atom into an aromatic ring significantly alters its electronic properties and chemical reactivity. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect decreases the electron density of the aromatic ring. numberanalytics.comstackexchange.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution. numberanalytics.com
However, this same electron-withdrawing nature enhances the ring's reactivity towards nucleophilic aromatic substitution (SNAr). stackexchange.com The fluorine atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby lowering the activation energy and accelerating the reaction rate. stackexchange.com This effect is particularly pronounced in comparison to other halogens. stackexchange.com
Furthermore, the presence of fluorine can increase the thermal stability and chemical resistance of the molecule. nih.govacs.org The introduction of fluorine can also influence the conformation and binding properties of a molecule, a feature that is heavily exploited in medicinal chemistry to improve the efficacy and metabolic stability of drug candidates.
Utility of the Bromomethyl Moiety as a Versatile Electrophilic Handle in Organic Transformations
The bromomethyl group (-CH2Br) is a highly useful functional group in organic synthesis, acting as a potent electrophilic "handle." nbinno.com It is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. nbinno.com This reactivity is central to its utility in a wide array of organic transformations, particularly SN2 reactions. nbinno.com
This moiety allows for the straightforward introduction of a variety of functional groups through reactions with diverse nucleophiles such as amines, alcohols, thiols, and carbanions. nbinno.comcsnvchem.com This versatility makes bromomethyl compounds invaluable for alkylation reactions and for forging new carbon-carbon and carbon-heteroatom bonds. nbinno.com The process of introducing a bromomethyl group onto an aromatic ring is known as bromomethylation. manac-inc.co.jpacs.org The reactivity of benzyl (B1604629) bromides is crucial for simplifying complex synthetic pathways and reducing the number of steps needed to achieve a target molecule. nbinno.com
Overview of Research Opportunities in Multifunctional Aromatic Building Blocks
Multifunctional aromatic building blocks, such as this compound, present significant opportunities for innovation in chemical synthesis. The presence of multiple, orthogonally reactive functional groups on a single scaffold allows for sequential and site-selective reactions. This capability is highly desirable as it enables the construction of complex and diverse molecular libraries from a single, readily available starting material.
Research in this area focuses on exploiting the distinct reactivity of each functional group. For instance, the bromomethyl group can be used for an initial alkylation reaction, followed by a nucleophilic aromatic substitution at the fluorine-bearing carbon, and finally, modification of the methyl ester group. This stepwise approach provides precise control over the synthetic outcome, minimizing the need for cumbersome protection-deprotection strategies. The continued development and application of such versatile building blocks are crucial for advancing synthetic efficiency in drug discovery, materials science, and agrochemical research.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(bromomethyl)-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJNOBUHVFOGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-57-1 | |
| Record name | methyl 4-(bromomethyl)-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 4 Bromomethyl 2 Fluorobenzoate
Precursor Synthesis and Functional Group Introduction
The synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate begins with the preparation of its key precursors, which involves the regioselective synthesis of 2-fluorobenzoic acid derivatives and subsequent esterification.
Regioselective Synthesis of 2-Fluorobenzoic Acid Derivatives
The strategic introduction of fluorine and methyl groups onto the benzoic acid scaffold is crucial for the synthesis of the target compound. One common approach to obtaining the necessary precursor, 2-fluoro-4-methylbenzoic acid, involves the carboxylation of a lithiated fluorotoluene derivative. For instance, starting from 4-bromo-3-fluorotoluene, a lithium-halogen exchange using n-butyllithium at low temperatures (-78°C) generates a highly reactive organolithium species. This intermediate is then quenched with solid carbon dioxide to introduce the carboxylic acid group at the desired position.
Another viable route begins with m-fluorotoluene, which can undergo a Friedel-Crafts acylation reaction. This method, however, often results in a mixture of ortho and para isomers, necessitating subsequent separation steps to isolate the desired 2-fluoro-4-methylbenzoic acid. The regioselectivity of this reaction is influenced by the directing effects of the fluorine and methyl substituents.
Esterification Protocols for Methyl Benzoate (B1203000) Formation
Once 2-fluoro-4-methylbenzoic acid is obtained, the next step is the formation of the corresponding methyl ester, Methyl 2-fluoro-4-methylbenzoate. A widely used and efficient method for this transformation is the Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol.
A typical laboratory procedure involves dissolving 2-fluoro-4-methylbenzoic acid in anhydrous methanol, followed by the careful addition of concentrated sulfuric acid. The mixture is then refluxed for several hours to ensure complete conversion. After cooling, the product is isolated by extraction and purified by distillation or chromatography. The use of thionyl chloride in methanol at low temperatures also provides a high-yielding pathway to the methyl ester. chemicalbook.com
| Esterification Method | Reagents | Typical Conditions | Yield |
| Fischer-Speier Esterification | 2-fluoro-4-methylbenzoic acid, Methanol, Sulfuric Acid (catalyst) | Reflux, 6-12 hours | High |
| Thionyl Chloride Method | 2-fluoro-4-methylbenzoic acid, Thionyl Chloride, Methanol | 0°C to room temperature, 12 hours | >90% chemicalbook.com |
Directed Bromomethylation Strategies
The introduction of the bromomethyl group at the para position of the methyl benzoate precursor is a critical step that requires careful control of reaction conditions to achieve high selectivity.
Site-Selective Radical Bromination of Methyl Toluene-2-fluorobenzoate Precursors
The conversion of the methyl group of Methyl 2-fluoro-4-methylbenzoate to a bromomethyl group is typically achieved through a free-radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often carried out under photochemical or thermal conditions.
The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position the most susceptible to hydrogen abstraction by a bromine radical. libretexts.org A procedure analogous to the bromination of methyl 4-bromo-2-methylbenzoate can be employed, where the substrate is heated with NBS and a catalytic amount of a radical initiator in a non-polar solvent like carbon tetrachloride or cyclohexane.
Optimization of Reaction Conditions for Para-Bromomethyl Selectivity
Achieving high selectivity for the bromination at the para-methyl group over other potential reaction sites is paramount. The regioselectivity of the radical bromination is influenced by both steric and electronic factors. The fluorine atom at the ortho position and the methyl ester group at the meta position to the methyl group exert electronic effects that can influence the stability of the benzylic radical intermediate.
The electron-withdrawing nature of both the fluorine atom and the methoxycarbonyl group can slightly deactivate the benzylic position towards radical attack. However, the benzylic position remains the most reactive site for radical halogenation on the alkyl-substituted aromatic ring. The primary factor ensuring para-selectivity is the inherent reactivity of the benzylic hydrogens of the methyl group. To minimize side reactions, such as aromatic bromination, it is crucial to use a non-polar solvent and to exclude light and heat sources other than those required for initiation. The slow and controlled addition of the brominating agent can also help to maintain a low concentration of bromine, further enhancing the selectivity for benzylic bromination.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals, favoring benzylic substitution. |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. |
| Solvent | Carbon Tetrachloride, Cyclohexane | Non-polar solvents that do not compete in the radical reaction. |
| Temperature | Reflux temperature of the solvent | Provides the necessary energy for radical initiation and propagation. |
| Light | UV irradiation (optional) | Can be used as an alternative or in conjunction with chemical initiators. |
Convergent and Divergent Synthetic Routes
While specific examples of convergent and divergent syntheses utilizing this compound are not extensively documented in readily available literature, its structure lends itself to such strategic applications in complex molecule synthesis.
In a divergent synthesis approach, this compound would serve as a common intermediate from which a variety of structurally related compounds can be prepared. The versatile reactivity of the bromomethyl group allows for its conversion into a wide range of other functional groups. For example, nucleophilic substitution with different nucleophiles (e.g., amines, alcohols, thiols, carbanions) would lead to a library of compounds with diverse functionalities at the benzylic position. This strategy is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Considerations for Scalable Synthesis in Academic and Industrial Research
The successful scale-up of the synthesis of this compound hinges on a comprehensive evaluation of the entire synthetic process, from the selection of starting materials to the final purification of the product. Key considerations include the choice of synthetic route, reaction conditions, solvent selection, purification methods, and safety protocols.
A prevalent and scalable two-step approach for the synthesis of this compound involves:
Esterification: The synthesis of the precursor, methyl 2-fluoro-4-methylbenzoate, through the esterification of 2-fluoro-4-methylbenzoic acid.
Benzylic Bromination: The subsequent radical bromination of methyl 2-fluoro-4-methylbenzoate to yield the final product.
Esterification of 2-fluoro-4-methylbenzoic acid:
For the initial esterification step, several methods are suitable for large-scale production. The use of thionyl chloride or a catalytic amount of sulfuric acid in methanol are common and cost-effective choices. These methods generally provide high yields of the desired methyl 2-fluoro-4-methylbenzoate.
Benzylic Bromination of methyl 2-fluoro-4-methylbenzoate:
The critical step in the synthesis is the selective bromination of the methyl group at the 4-position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is a widely used method. However, for industrial applications, the safety and scalability of this reaction are paramount.
Interactive Data Table: Comparison of Scalable Bromination Methods
| Method | Reagents | Initiation | Advantages | Disadvantages |
| Batch Radical Bromination | NBS, AIBN/BPO | Thermal | Well-established, relatively low initial investment. | Potential for thermal runaways, use of hazardous chlorinated solvents (e.g., CCl4), challenges in controlling exotherms on a large scale. |
| Continuous Flow Photobromination | NBS or in-situ generated Br2 | Photochemical (Visible Light/UV) | Enhanced safety through small reaction volumes, precise control over reaction parameters, improved energy efficiency, reduced byproduct formation, potential for automation. digitellinc.comorganic-chemistry.orgrsc.orgacs.orgrsc.org | Higher initial equipment cost, requires specialized reactors. acs.org |
Detailed Research Findings in Scalable Synthesis:
Furthermore, the in-situ generation of bromine from safer and more stable precursors, such as sodium bromate (B103136) and hydrobromic acid, can eliminate the need to handle and store large quantities of hazardous molecular bromine. rsc.orgrsc.org This approach, when integrated into a continuous flow setup, offers a greener and more sustainable manufacturing process. rsc.org
The choice of solvent is another critical factor in scalable synthesis. While historically, chlorinated solvents like carbon tetrachloride were common in radical brominations, their toxicity and environmental impact have led to the adoption of greener alternatives like acetonitrile (B52724). organic-chemistry.org
Purification of the final product on a large scale often involves crystallization, which is generally more cost-effective and scalable than chromatographic methods. The selection of an appropriate solvent system for crystallization is crucial for obtaining high purity this compound.
Reactivity and Mechanistic Investigations of Methyl 4 Bromomethyl 2 Fluorobenzoate
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The primary mode of reactivity for methyl 4-(bromomethyl)-2-fluorobenzoate involves the nucleophilic displacement of the bromide ion from the benzylic position. This reaction is facilitated by the stability of the incipient benzylic carbocation-like transition state. As a primary benzylic halide, it readily undergoes SN2 reactions.
Scope and Limitations with Various Nucleophiles
The bromomethyl group of this compound reacts with a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Amines: Both primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, reaction with various secondary amines in the presence of aqueous sodium hydroxide (B78521) can provide tertiary amines in good to high yields. The reaction of benzyl (B1604629) bromides with electron-withdrawing substituents on the phenyl ring generally results in excellent yields of tertiary amines. The formation of isoindolinones can be achieved through the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, followed by oxidation, showcasing a related transformation. uantwerpen.be
Alcohols and Phenols: Alkoxides and phenoxides serve as effective nucleophiles for the synthesis of ethers via the Williamson ether synthesis. masterorganicchemistry.com The reaction involves the SN2 displacement of the bromide by the oxygen nucleophile. masterorganicchemistry.com While direct reactions with alcohols can be slow, the use of a base to generate the more nucleophilic alkoxide is standard practice. masterorganicchemistry.comlibretexts.org The reactivity of benzyl alcohols with HBr in glacial acetic acid has been studied, indicating that electron-withdrawing groups on the aromatic ring facilitate the substitution reaction. ias.ac.in
Thiols and Thiophenols: Thiolates, generated by the deprotonation of thiols or thiophenols, are excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides). masterorganicchemistry.com These reactions are generally high-yielding and can be performed under mild conditions. A one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea (B124793) has been developed, which avoids the handling of odorous thiols. semanticscholar.org The bromomethylation of thiols using paraformaldehyde and HBr/AcOH has also been reported as an efficient method for preparing bromomethyl sulfides. rsc.orgnih.gov
Fluoride (B91410): Nucleophilic fluorination of benzylic bromides can be achieved using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF). nih.gov The combination of a fluoride source and a base can effectively replace the bromine atom with fluorine. nih.gov Studies on α-carbonyl benzyl bromides have shown that these reactions can proceed through both SN1 and SN2 pathways. nih.gov
The following table summarizes the scope of nucleophilic substitution reactions with analogues of this compound.
Table 1: Scope of Nucleophilic Substitution Reactions with Benzyl Bromide Analogues
| Nucleophile | Reagent/Conditions | Product Type | Notes |
|---|---|---|---|
| Secondary Amines | aq. NaOH | Tertiary Amines | Good to excellent yields, especially with electron-withdrawing groups on the benzyl bromide. |
| Primary Amines | Base, followed by oxidation | Isoindolinones | Demonstrated with 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene. uantwerpen.be |
| Alcohols/Phenols | Base (e.g., NaH) | Ethers | Classic Williamson ether synthesis via SN2 mechanism. masterorganicchemistry.com |
| Thiols/Thiophenols | Base | Thioethers | Highly efficient reactions with excellent nucleophiles. masterorganicchemistry.com |
| Fluoride | Et3N·3HF | Benzyl Fluorides | Can proceed via SN1 and SN2 mechanisms. nih.gov |
Kinetic and Thermodynamic Parameters of Substitution Processes
The kinetics of nucleophilic substitution reactions of benzyl bromides are well-documented and generally follow second-order kinetics, consistent with an SN2 mechanism. The reaction rate is dependent on the concentration of both the benzyl bromide and the nucleophile.
Kinetic studies on the reaction of benzyl halides with amines in mixed solvents have shown that electron-releasing groups on the amine facilitate the attack on the benzyl halide, while electron-attracting substituents on the substrate retard the reaction. ias.ac.in For the reaction of benzyl bromide with anilines, Hammett plots show linearity with a negative ρ value, indicating the buildup of positive charge at the benzylic carbon in the transition state. ias.ac.in
Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for various nucleophilic substitution reactions of benzyl bromides. For the reaction with amines, the activation parameters are consistent with an SN2-type transition state. researchgate.net Thermodynamic data for benzyl halides, including enthalpies of formation, have been derived, which are crucial for understanding the energetics of these reactions. researchgate.net
Computational studies have been employed to investigate the transition structures and reactivity in nucleophilic substitutions on benzyl bromides. These studies have shown that the free energy of activation (ΔG‡) values are in good agreement with experimental data derived from kinetic studies. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
While the bromomethyl group is the primary site for reactivity, the aromatic ring of this compound, being substituted with a bromine atom (not present in the primary structure but often a precursor or related compound, e.g., Methyl 4-bromo-2-fluorobenzoate), can participate in various palladium-catalyzed cross-coupling reactions. The following sections discuss the potential application in such reactions based on the reactivity of similar aryl halides.
Application in Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings
Suzuki-Miyaura Coupling: This reaction would involve the coupling of an aryl halide precursor, methyl 4-bromo-2-fluorobenzoate, with an organoboron reagent. This is a powerful method for the formation of carbon-carbon bonds. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product.
Heck Reaction: In a Heck reaction, the aryl halide would couple with an alkene. The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst and transmetalation from a copper acetylide intermediate.
Stille Coupling: The Stille reaction involves the coupling of the aryl halide with an organotin reagent. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.
Mechanistic Studies of Catalyst Turnover and Selectivity
Mechanistic studies of these cross-coupling reactions focus on understanding the individual steps of the catalytic cycle to improve catalyst turnover and control selectivity. For the Suzuki-Miyaura reaction, the oxidative addition is often the rate-determining step, and the choice of ligand on the palladium catalyst is crucial for efficient catalysis. In the Heck reaction, selectivity is a key issue, particularly the regioselectivity of the alkene insertion and the stereoselectivity of the final product. For the Sonogashira coupling, the role of the copper co-catalyst and the amine base are important mechanistic considerations. In Stille couplings, the toxicity of the tin reagents is a major drawback, and mechanistic understanding can help in developing more environmentally benign alternatives.
Radical Chemistry and Organometallic Transformations
The bromomethyl group of this compound can also participate in radical reactions. Benzylic bromides can be precursors to benzylic radicals through various initiation methods, such as photochemical activation or the use of radical initiators.
Photocatalytic methods have been developed for the generation of benzylic radicals from benzyl halides. These radicals can then undergo Giese-type additions to electron-deficient alkenes. ias.ac.in The use of a nucleophilic cooperative catalyst, such as lutidine, can facilitate the formation of the benzylic radical from the halide. ias.ac.in Free radical bromination of toluene (B28343) derivatives using N-bromosuccinimide (NBS) is a classic method for introducing a bromine atom at the benzylic position, proceeding via a radical chain mechanism.
Organometallic transformations involving benzylic halides are also possible. For example, they can react with organometallic reagents in cross-coupling reactions or undergo transformations mediated by organocatalysts.
Free Radical Reduction and Addition Reactions
The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, particularly under thermal or photochemical conditions, leading to the formation of a stabilized benzylic radical. This intermediate is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of substituents on the ring, such as the fluorine atom and the methyl ester group, modulates the stability and reactivity of this radical.
Free radical reactions are typically characterized by three main stages: initiation, propagation, and termination. leah4sci.commasterorganicchemistry.com
Initiation: The reaction begins with the homolytic cleavage of the C-Br bond to generate the 4-(methoxycarbonyl)-3-fluorobenzyl radical and a bromine radical. youtube.com
Propagation: The benzylic radical can then participate in a chain reaction. In a reduction reaction, it can abstract a hydrogen atom from a suitable donor (e.g., tributyltin hydride) to form Methyl 2-fluoro-4-methylbenzoate. In an addition reaction, the radical can add across the double bond of an alkene, generating a new carbon-centered radical which continues the chain. masterorganicchemistry.com
Termination: The reaction ceases when two radical species combine. leah4sci.com
The table below illustrates potential outcomes of free radical reactions involving this compound.
| Reaction Type | Reagent Example | Product |
| Reduction | Tributyltin hydride (Bu₃SnH) | Methyl 2-fluoro-4-methylbenzoate |
| Addition | Styrene | Methyl 2-fluoro-4-(3-bromo-1-phenylpropyl)benzoate |
This interactive table showcases hypothetical reaction products based on established free radical mechanisms.
Halogen-Metal Exchange Processes for Organometallic Reagent Generation
The bromomethyl group provides a handle for the generation of highly reactive organometallic reagents. While the term "halogen-metal exchange" typically refers to the reaction of an aryl or vinyl halide with an organolithium reagent, the benzylic bromide of this compound reacts with electropositive metals to form organometallic compounds, such as Grignard or organolithium reagents. wikipedia.orgias.ac.in These reagents are potent nucleophiles and strong bases. libretexts.org
The formation of these reagents involves the insertion of the metal into the carbon-bromine bond. For instance, reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent. libretexts.org These reactions must be conducted under anhydrous conditions, as organometallic reagents react readily with water. libretexts.org
The generated organometallic species are valuable synthetic intermediates, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.
| Metal | Reagent Generated | Example Reaction with Electrophile (CO₂) | Product after Workup |
| Magnesium (Mg) | 2-Fluoro-4-(methoxycarbonyl)benzylmagnesium bromide | Carbonation | 2-(2-Fluoro-4-(methoxycarbonyl)phenyl)acetic acid |
| Lithium (Li) | 2-Fluoro-4-(methoxycarbonyl)benzyllithium | Carbonation | 2-(2-Fluoro-4-(methoxycarbonyl)phenyl)acetic acid |
This interactive table demonstrates the generation of organometallic reagents and their subsequent reactions.
Impact of the Fluorine Substituent on Aromatic Reactivity and Regioselectivity
The fluorine atom at the C-2 position exerts a significant influence on the electronic properties of the aromatic ring, thereby affecting its reactivity and the regioselectivity of its reactions. semanticscholar.org
Electronic Effects on Ring Activation and Deactivation
The reactivity of the benzene (B151609) ring is governed by the cumulative electronic effects of its substituents. In this compound, both the fluorine atom and the methyl ester group play crucial roles.
Methyl Ester Substituent (-COOCH₃): The methyl ester group is strongly deactivating due to both a negative inductive effect (-I) and a negative resonance effect (-M). It withdraws electron density from the ring, making it less susceptible to electrophilic attack.
The combination of a deactivating fluorine atom and a strongly deactivating methyl ester group renders the aromatic ring of this compound significantly electron-deficient and thus deactivated towards electrophilic substitution.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| Fluorine (-F) | -I (Strongly deactivating) | +M (Weakly activating) | Deactivating |
| Methyl Ester (-COOCH₃) | -I (Deactivating) | -M (Strongly deactivating) | Strongly Deactivating |
This interactive table summarizes the electronic contributions of the key substituents.
Influence on Reaction Pathways and Intermediate Stability
The electronic nature of the fluorine substituent directly impacts the stability of charged intermediates formed during reactions, which in turn can favor certain reaction pathways over others.
In a potential electrophilic aromatic substitution reaction, the attacking electrophile would generate a cationic intermediate (an arenium ion or sigma complex). The strong electron-withdrawing inductive effect of the fluorine atom would destabilize this positively charged intermediate, thus slowing down the rate of reaction.
Conversely, in nucleophilic aromatic substitution reactions (which are generally difficult on this substrate without additional activating groups), the fluorine atom would help to stabilize a negatively charged intermediate (a Meisenheimer complex).
Furthermore, the stability of the benzylic radical formed via homolytic cleavage of the C-Br bond is also influenced by the ring substituents. The electron-withdrawing nature of both the fluorine and methyl ester groups can provide some stabilization for the radical species.
Transformations of the Methyl Ester Functionality
The methyl ester group is another key reactive site within the molecule, most commonly undergoing hydrolysis to form the corresponding carboxylic acid.
Hydrolysis to Corresponding Carboxylic Acid Derivatives
The conversion of the methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions. google.comchemspider.com
Base-Catalyzed Hydrolysis (Saponification): This is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is effectively irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture yields the final carboxylic acid product, 4-(bromomethyl)-2-fluorobenzoic acid.
Acid-Catalyzed Hydrolysis: This reaction involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. This is an equilibrium process, and the use of a large excess of water helps to drive the reaction to completion. google.com
The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule. For this compound, both methods are generally applicable.
| Hydrolysis Type | Reagents | Intermediate | Final Product |
| Base-Catalyzed | NaOH, H₂O, heat; then H₃O⁺ | Sodium 4-(bromomethyl)-2-fluorobenzoate | 4-(bromomethyl)-2-fluorobenzoic acid |
| Acid-Catalyzed | H₃O⁺, H₂O, heat | - | 4-(bromomethyl)-2-fluorobenzoic acid |
This interactive table outlines the conditions and products for the hydrolysis of the methyl ester functionality.
Derivatization and Advanced Synthetic Applications of Methyl 4 Bromomethyl 2 Fluorobenzoate
Synthesis of Complex Fluorinated Aromatic Scaffolds
The strategic placement of the reactive bromomethyl handle, the electron-withdrawing fluorine atom, and the versatile methyl ester group allows for sequential and regioselective modifications, making Methyl 4-(bromomethyl)-2-fluorobenzoate an ideal starting point for complex fluorinated aromatic structures.
This compound serves as a trifunctional reagent, where each functional group can be addressed with a high degree of chemical selectivity. The bromomethyl group is the most reactive site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of molecular fragments.
The primary utility of the bromomethyl group is its function as an electrophile in alkylation reactions. research-solution.com It can react with various nucleophiles such as phenols, thiols, and amines to form ethers, thioethers, and secondary or tertiary amines, respectively. This reaction is fundamental to its role as a molecular scaffold, allowing it to be linked to other complex moieties. For instance, its reaction with a phenolic compound in the presence of a base would yield a diaryl ether methane (B114726) derivative, a common structural motif in bioactive molecules.
The methyl ester and the fluorine atom provide further opportunities for derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. The fluorine atom, while generally unreactive to nucleophilic substitution on the aromatic ring, significantly influences the electronic properties of the molecule and can participate in specific organometallic coupling reactions or direct metallation at adjacent positions. This multi-functionality allows chemists to construct elaborate molecules by systematically building upon the initial scaffold.
Table 1: Representative Derivatization Reactions
| Reactant | Reagent Class | Resulting Linkage | Potential Product Class |
|---|---|---|---|
| Phenol | Nucleophile | Ether | Diaryl Ether Derivatives |
| Thiol | Nucleophile | Thioether | Thioether-linked Compounds |
| Amine | Nucleophile | Amine | Benzylamine Derivatives |
| Carboxylic Acid | Nucleophile | Ester | Benzyl (B1604629) Ester Compounds |
Spirocyclic systems, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological targets. nih.gov While direct synthesis examples starting from this compound are not extensively documented in readily available literature, its structural motifs are key to established strategies for creating spiro-compounds. nih.govwisdomlib.org
A common strategy for synthesizing spirocycles involves an intramolecular alkylation step, where a nucleophilic center within a molecule attacks an electrophilic carbon to close a ring. A molecule derived from this compound could be designed to undergo such a cyclization. For example, the bromomethyl group could be reacted with a large nucleophile that contains a latent nucleophilic site. After this initial coupling, a subsequent reaction could induce the intramolecular cyclization onto the benzylic carbon, forming the spiro-center. The rigidity and defined spatial arrangement of substituents offered by spiro-frameworks make them valuable in drug design. nih.gov
Intermediate in Medicinal Chemistry Research
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound is a valuable intermediate in the synthesis of potential therapeutics. midas-pharma.comnbinno.com
The compound serves as a key intermediate for introducing the 4-(methoxycarbonyl)-3-fluorobenzyl moiety into larger, more complex molecules being investigated as potential drugs. The reactive bromomethyl group allows for the covalent attachment of this fragment to a core scaffold of a target pharmaceutical.
For example, in the synthesis of kinase inhibitors, a common strategy involves linking different aromatic fragments to a central heterocyclic core. This compound could be used to attach the 2-fluoro-4-(methoxycarbonyl)phenylmethyl group to a nitrogen or oxygen atom on such a core. Subsequent hydrolysis of the methyl ester to a carboxylic acid would provide a handle for further modification, such as amide bond formation, which is crucial for interacting with amino acid residues in a protein's active site. This modular approach allows for the rapid synthesis of a library of related compounds for screening and lead optimization.
Structure-activity relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a lead compound to understand how different parts of the molecule contribute to its biological activity. This compound is an ideal reagent for such studies, enabling the synthesis of a series of analogs where the 2-fluoro-4-(methoxycarbonyl)benzyl group is explored as a substituent. nih.gov
Researchers can use this compound to attach this specific fragment to a known receptor ligand. By comparing the binding affinity or functional activity of the new analog to the parent compound, they can probe the importance of this substitution pattern for receptor interaction. For example, a series of compounds could be synthesized where the ester group is converted to various amides, or the position of the fluorine is varied, to map the steric and electronic requirements of the receptor's binding pocket. nih.gov This systematic approach is crucial for optimizing ligand-receptor interactions and developing more potent and selective drugs. nih.gov
Utility in Agrochemical and Specialty Chemical Synthesis
The same properties that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. Fluorinated compounds are frequently found in modern herbicides, fungicides, and insecticides due to their enhanced efficacy and metabolic stability. researchgate.net
This building block can be used to synthesize active ingredients for crop protection. The bromomethyl group allows for its incorporation into larger molecular structures, while the fluorine atom can impart desirable properties to the final product. The development of novel agrochemicals often involves screening libraries of compounds for biological activity, and versatile intermediates like this compound facilitate the rapid assembly of diverse chemical structures for such screening programs. Its utility also extends to specialty chemicals, where the introduction of a fluorinated benzyl moiety can modify the physical or chemical properties of materials. guidechem.com
Advancements in Photocatalysis: Exploring Derivatives of this compound in Fluorination Reactions
While research into the derivatization of specific compounds for novel applications is a constantly evolving field, currently there is a lack of published scientific literature detailing the development of derivatives from This compound for use as photo-auxiliaries or photocatalysts in fluorination reactions.
The field of photocatalysis is an active area of investigation, with a focus on creating new molecules that can efficiently facilitate chemical reactions using light. In the context of fluorination, a crucial process in medicinal chemistry and materials science, researchers are continually exploring novel reagents and catalysts. Conceptually, a molecule like This compound possesses structural features—a fluorinated aromatic ring and a reactive bromomethyl group—that could, in principle, be modified to create new photocatalytically active species.
The development of such specialized reagents often involves extensive synthesis and characterization, followed by rigorous testing to evaluate their efficacy in promoting reactions like fluorination under photochemical conditions. These studies would typically involve detailed mechanistic investigations and the compilation of performance data, often presented in formats such as data tables, to compare the effectiveness of new derivatives against existing catalysts.
Despite the theoretical potential for creating novel photo-auxiliaries or photocatalysts from This compound , a comprehensive search of available scientific databases and research publications has not yielded specific studies on this topic. Therefore, detailed research findings, including data on their performance in fluorination reactions, are not available at this time.
Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.
High-resolution NMR spectroscopy allows for the unambiguous identification of the different atoms in Methyl 4-(bromomethyl)-2-fluorobenzoate.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the methyl ester protons, the benzylic protons of the bromomethyl group, and the aromatic protons on the benzene (B151609) ring. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Signals are expected for the methyl carbon, the bromomethyl carbon, the ester carbonyl carbon, and the six aromatic carbons. The positions of the aromatic carbon signals are influenced by the attached substituents (fluoro, bromo, and ester groups). wisc.edu
¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the local electronic environment. A single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). ucsb.educolorado.edu The coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides further structural confirmation.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -OCH₃ (Methyl ester) | ~3.9 | Singlet (s) | N/A |
| -CH₂Br (Bromomethyl) | ~4.5 | Singlet (s) | N/A |
| Aromatic H | ~7.3-7.9 | Multiplet (m) | Variable H-H and H-F couplings |
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₃ | ~52 |
| -CH₂Br | ~30-35 |
| Aromatic C-H | ~115-135 |
| Aromatic C-F (ipso) | ~160-165 (d, ¹JCF) |
| Aromatic C-COOCH₃ (ipso) | ~125-130 |
| Aromatic C-CH₂Br (ipso) | ~140-145 |
| C=O (Ester) | ~165 |
| Assignment | Predicted Chemical Shift (ppm) vs. CFCl₃ |
|---|---|
| Aromatic C-F | -110 to -120 |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on the aromatic ring, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals of the methyl and bromomethyl groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. Key correlations would include the signal from the methyl protons to the ester carbonyl carbon and the aromatic carbons adjacent to the ester group. Similarly, the bromomethyl protons would show correlations to their neighboring aromatic carbons, confirming the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
ESI and APCI are soft ionization techniques that are well-suited for analyzing organic molecules like this compound, as they typically produce intact molecular ions with minimal fragmentation. jfda-online.comresearchgate.net
Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid to create an aerosol. This technique is particularly effective for polar molecules and often results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI uses a corona discharge to ionize the sample. It is suitable for a wide range of compounds, including less polar molecules. jfda-online.comresearchgate.net It typically generates protonated molecules [M+H]⁺ or radical cations M⁺•. researchgate.net The choice between ESI and APCI often depends on the polarity of the analyte and the solvent system used.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₈BrFO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.
| Ion | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | ⁷⁹Br | 245.9692 |
| ⁸¹Br | 247.9671 | |
| [M+H]⁺ | ⁷⁹Br | 246.9764 |
| ⁸¹Br | 248.9744 | |
| [M+Na]⁺ | ⁷⁹Br | 268.9584 |
| ⁸¹Br | 270.9563 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands for the ester, the aromatic ring, and the carbon-halogen bonds.
Key expected absorption bands include:
A strong absorption from the carbonyl (C=O) stretch of the ester group.
Absorptions from the C-O stretching of the ester.
Bands corresponding to the C=C stretching vibrations within the aromatic ring.
Signals from the C-H stretching of the aromatic ring and the aliphatic CH₂ and CH₃ groups.
Characteristic absorptions for the C-F and C-Br bonds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aliphatic C-H (methyl/methylene) | Stretch | 2850-3000 |
| Aromatic C-H | Stretch | 3000-3100 |
| Ester C=O | Stretch | 1720-1740 |
| Aromatic C=C | Stretch | 1450-1600 |
| Ester C-O | Stretch | 1100-1300 |
| Aryl C-F | Stretch | 1100-1250 |
| Alkyl C-Br | Stretch | 500-600 |
Analysis of Carbonyl Stretching Frequencies in Fluorinated Esters
The infrared (IR) spectrum of an ester is distinguished by several key absorptions, with the most prominent being the carbonyl (C=O) stretching vibration. For aliphatic esters, this strong absorption band typically appears in the 1750-1735 cm⁻¹ region. orgchemboulder.com However, when the carbonyl group is part of an α,β-unsaturated system, such as in aromatic esters like this compound, this frequency is lowered due to conjugation. The resonance effect delocalizes the pi electrons of the C=O bond, slightly weakening it and thus reducing the energy required for the stretching vibration, shifting the absorption to 1730-1715 cm⁻¹. orgchemboulder.commsu.edu
The position of the C=O stretch is further influenced by the electronic effects of substituents on the aromatic ring. In this compound, two key substituents are present: a fluorine atom at the ortho position and a bromomethyl group at the para position. The fluorine atom is an electron-withdrawing group via induction, which tends to increase the C=O bond strength and shift the frequency to a higher wavenumber. Conversely, the bromine and methyl groups have a weaker influence.
To precisely estimate the C=O stretching frequency for the title compound, analysis of structurally similar molecules is invaluable. For instance, the gas-phase IR spectrum of Methyl 2-fluorobenzoate (B1215865) shows a strong carbonyl absorption centered around 1755 cm⁻¹. nist.gov Similarly, the spectrum of Methyl 4-bromobenzoate (B14158574) exhibits its C=O stretch at approximately 1725 cm⁻¹. nist.gov The combined influence of the ortho-fluoro group (electron-withdrawing) and the para-bromomethyl group in the target molecule suggests a carbonyl stretching frequency that balances these effects, likely appearing in the 1725-1745 cm⁻¹ range.
| Compound | Typical C=O Stretching Frequency (cm⁻¹) | Key Structural Feature |
|---|---|---|
| Aliphatic Ester (e.g., Ethyl Acetate) | 1750-1735 | Saturated, non-conjugated |
| α,β-Unsaturated Ester (e.g., Ethyl Benzoate) | 1730-1715 | Conjugated system |
| Methyl 2-fluorobenzoate | ~1755 | Ortho-fluoro (electron-withdrawing) |
| Methyl 4-bromobenzoate | ~1725 | Para-bromo (electron-withdrawing) |
| This compound | Est. 1725-1745 | Combined electronic effects |
Characterization of Bromomethyl Vibrational Modes
The bromomethyl (-CH₂Br) group introduces several characteristic vibrational modes that can be identified using IR spectroscopy. These modes include C-H stretching, C-H bending (scissoring, wagging, twisting, and rocking), and the C-Br stretch. libretexts.org
The C-H stretching vibrations of the methylene (B1212753) (-CH₂) group typically occur in the 3000-2850 cm⁻¹ range. libretexts.org More diagnostic are the bending vibrations. A characteristic C-H wagging vibration for a methylene group attached to a halogen (-CH₂X) is found in the 1300-1150 cm⁻¹ region. libretexts.orglibretexts.org Other bending modes like scissoring (around 1470-1450 cm⁻¹) and rocking can also be observed. libretexts.org
The most direct evidence for the bromomethyl group is the carbon-bromine (C-Br) stretching vibration. For simple bromoalkanes like bromomethane, this absorption appears as a strong band between 750 and 550 cm⁻¹. docbrown.info In more complex molecules like this compound, the C-Br stretch is expected within the general range of 690-515 cm⁻¹, a region often complicated by other absorptions known as the "fingerprint region". libretexts.orglibretexts.org The precise position depends on the conformation of the molecule and coupling with other vibrations.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Asymmetric/Symmetric C-H Stretch | -CH₂- | 3000-2850 |
| Scissoring (Bending) | -CH₂- | 1470-1450 |
| Wagging (Bending) | -CH₂Br | 1300-1150 |
| C-Br Stretch | -CH₂Br | 690-515 |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Given the compound's aromatic nature and moderate polarity, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used. The mobile phase consists of a polar solvent mixture, commonly acetonitrile (B52724) and water, often with a small amount of acid (like formic acid or phosphoric acid) to ensure sharp peak shapes by suppressing the ionization of any acidic impurities. internationaljournalssrg.orgresearchgate.net A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure the efficient separation of the main compound from both more polar and less polar impurities.
Detection is typically achieved using a UV-Vis detector. The aromatic ring in this compound provides strong chromophores, allowing for sensitive detection at wavelengths around 254 nm or 258 nm. researchgate.net By integrating the area of the peaks, the relative percentage of the main compound and any impurities can be calculated, providing a quantitative measure of purity. This method is invaluable for quality control and for determining the optimal endpoint of a reaction.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | Separation of moderately polar to nonpolar compounds |
| Stationary Phase (Column) | C18 (Octadecylsilane) | Provides a nonpolar surface for interaction |
| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) | Elutes compounds based on polarity |
| Elution | Gradient | Separates a wide range of impurities in a single run |
| Detection | UV at ~254 nm or 258 nm | Detects aromatic compounds with high sensitivity |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile byproducts that may arise during the synthesis of this compound. The compound itself is sufficiently volatile to be analyzed by GC, as are its likely precursors and side-products. tcichemicals.com
The synthesis of this compound typically involves the free-radical bromination of Methyl 4-methyl-2-fluorobenzoate. This process can lead to several volatile byproducts. GC separates these compounds based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer.
The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern, generating a unique mass spectrum for each compound that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight, while the fragmentation pattern helps to elucidate the structure. A key feature in the mass spectra of bromine-containing compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), which results in two peaks of almost equal intensity for each bromine-containing fragment, simplifying their identification.
| Potential Volatile Byproduct | Reason for Presence | Key Identifying Feature in MS |
|---|---|---|
| Methyl 4-methyl-2-fluorobenzoate | Unreacted starting material | Lower molecular weight, absence of bromine isotope pattern |
| Methyl 4-(dibromomethyl)-2-fluorobenzoate | Over-bromination | Higher molecular weight, characteristic pattern for two bromine atoms (M, M+2, M+4) |
| Dibromomethane (CH₂Br₂) | Byproduct from excess brominating agent (e.g., NBS) | Low molecular weight, characteristic pattern for two bromine atoms |
| Isomeric Bromination Products | Side-chain vs. aromatic bromination | Same molecular weight as the product but different GC retention time and fragmentation |
Computational and Theoretical Chemistry Studies of Methyl 4 Bromomethyl 2 Fluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to compute the electronic structure and energy of molecules. These calculations are fundamental to predicting molecular properties and reactivity.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.netscielo.org.mx The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the fluorine atom, while the benzylic carbon of the bromomethyl group would be an electrophilic site, susceptible to nucleophilic attack.
| Calculated Parameter | Typical Predicted Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 | Indicates moderate electron-donating capability. |
| LUMO Energy | -1.5 to -1.0 | Indicates a propensity to accept electrons, particularly at the bromomethyl site. |
| HOMO-LUMO Gap | 5.0 to 5.5 | Suggests relatively high kinetic stability, with reactivity directed at specific functional groups. |
DFT and other high-level quantum chemical methods are employed to calculate the energetic changes associated with chemical reactions. The Bond Dissociation Energy (BDE) for the C-Br bond in the bromomethyl group is a critical parameter, as its cleavage is often the initial step in many reactions. nih.gov The benzylic position of the carbon atom stabilizes the resulting radical or carbocation through resonance with the aromatic ring, typically leading to a lower C-Br BDE compared to alkyl bromides. pearson.com
Furthermore, computational methods can map the potential energy surface for chemical transformations, such as nucleophilic substitution reactions at the benzylic carbon. By calculating the energies of the reactants, transition states, and products, it is possible to determine the activation energy (energetic barrier) for a given reaction. researchgate.net This allows for the prediction of reaction rates and the elucidation of reaction mechanisms (e.g., Sₙ1 vs. Sₙ2). The electron-withdrawing substituents on the ring are expected to destabilize a carbocation intermediate, potentially favoring an Sₙ2 pathway over an Sₙ1 pathway. nih.gov
| Parameter | Reaction Type | Typical Calculated Value (kcal/mol) | Significance |
|---|---|---|---|
| C-Br Bond Dissociation Energy | Homolytic Cleavage (Radical) | ~50 - 55 | Energy required to form a benzyl (B1604629) radical; indicates relative ease of radical initiation. |
| Activation Energy (Ea) | Sₙ2 Substitution | ~15 - 25 | Energetic barrier for a concerted nucleophilic attack; predicts reaction feasibility. |
| Activation Energy (Ea) | Sₙ1 Substitution (Carbocation formation) | ~20 - 30 | Energetic barrier for the rate-determining step; influenced by carbocation stability. |
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the electronic structure, molecular modeling and dynamics simulations provide insights into the physical movements and interactions of molecules over time.
Methyl 4-(bromomethyl)-2-fluorobenzoate possesses several rotatable bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. The primary degrees of freedom are the rotation around the C(ring)–C(ester) bond and the C(ring)–CH₂Br bond.
Studies on related 2-fluorobenzoic acid derivatives show that the orientation of the carbonyl group relative to the ortho-fluorine atom is a key determinant of conformational preference. nih.govnih.gov Two primary planar or near-planar conformers are expected for the ester group: a cis conformer, where the C=O bond is oriented away from the fluorine, and a trans conformer, where it is pointed towards the fluorine. The cis conformer is often found to be lower in energy due to reduced steric and electrostatic repulsion. rsc.orgresearchgate.net The rotation of the bromomethyl group is generally less hindered, though certain orientations may be favored to minimize steric clashes with the adjacent ester group.
Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a dynamic picture of how this compound interacts with solvent molecules and other reactants. nih.govyoutube.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.
MD simulations can reveal important intermolecular interactions that govern the compound's behavior in solution. Key interactions for this molecule include:
Dipole-Dipole Interactions: The polar C-F, C=O, and C-Br bonds create a significant molecular dipole moment, leading to strong interactions with polar solvents.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a weak, directional interaction with nucleophiles or solvent molecules that have lone pairs of electrons. nih.gov This can influence the trajectory of an approaching nucleophile in a substitution reaction.
π-Stacking: The aromatic ring can engage in π-stacking interactions with other aromatic molecules.
Prediction of Reaction Pathways and Transition States
A primary goal of computational chemistry is to predict the course of chemical reactions. For this compound, the most significant reactions involve the bromomethyl group, which is a classic benzylic halide susceptible to nucleophilic substitution.
Computational methods can be used to locate the transition state (TS) for a proposed reaction mechanism. wikipedia.org A transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility of the reaction. researchgate.netacs.org
Sₙ2 Pathway: In an Sₙ2 reaction, a nucleophile attacks the benzylic carbon at the same time the bromide ion leaves. The transition state would feature a trigonal bipyramidal geometry at the carbon atom. DFT calculations can model this TS structure and compute its energy, yielding the activation barrier.
Sₙ1 Pathway: An Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a benzylic carbocation intermediate. pearson.com Computational models can assess the stability of this carbocation. The presence of the electron-withdrawing fluorine and ester groups would likely destabilize the positive charge on the benzylic carbon, making the Sₙ1 pathway less favorable compared to unsubstituted benzyl bromide.
By comparing the calculated activation energies for competing pathways, a prediction can be made about the dominant reaction mechanism under specific conditions. These theoretical predictions provide a framework for designing experiments and interpreting observed chemical reactivity. researchgate.net
Emerging Research Frontiers and Future Perspectives
Exploration of Asymmetric Catalysis in Transformations of the Compound
The development of chiral molecules is a cornerstone of modern pharmaceutical science. The benzylic bromide of Methyl 4-(bromomethyl)-2-fluorobenzoate presents a key site for asymmetric nucleophilic substitution reactions. Future research is anticipated to focus on the development of catalytic systems that can control the stereochemistry of products derived from this compound.
However, challenges exist. Research on structurally related bromo-substituted aromatic substrates in asymmetric reactions has shown that the presence of the halogen can decrease both reactivity and enantioselectivity. nih.gov For example, in the synthesis of Beraprost, a bromo substituent ortho to a phenolic group was found to hinder the catalyst's ability to recognize the substrate effectively. nih.gov Overcoming this requires the design of novel organocatalysts with enhanced hydrogen-bond-donating capabilities to improve both reaction speed and chiral induction. nih.gov
Prospective research directions for this compound would involve screening a variety of chiral catalysts, such as phase-transfer catalysts, N-heterocyclic carbenes (NHCs), or transition-metal complexes, for reactions with various nucleophiles.
Table 1: Potential Asymmetric Transformations and Catalytic Systems
| Reaction Type | Nucleophile | Potential Catalyst Class | Desired Outcome |
| Asymmetric Alkylation | Carbon Nucleophiles (e.g., malonates) | Chiral Phase-Transfer Catalysts | Enantioenriched carbon-carbon bond formation |
| Asymmetric Etherification | Alcohols / Phenols | Chiral Lewis Acids / Organocatalysts | Synthesis of chiral ethers |
| Asymmetric Amination | Amines / Anilines | Chiral Transition-Metal Complexes (e.g., Pd, Cu) | Access to chiral benzylic amines |
Success in this area would unlock pathways to complex, non-racemic molecules crucial for medicinal chemistry and drug development.
Integration into Flow Chemistry Systems for Enhanced Reaction Control and Efficiency
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling reactive intermediates, and enhanced scalability. acs.orgresearchgate.net The synthesis and subsequent reactions of benzylic bromides like this compound are particularly well-suited for this technology.
The generation and use of such reactive intermediates can be hazardous on a large scale in batch reactors. In a flow system, small amounts of the material are reacted continuously, minimizing risk. acs.org Furthermore, flow chemistry allows for "superheating" reactions above the solvent's boiling point by applying pressure, which can dramatically reduce reaction times. acs.org For instance, alkylation of benzimidazole (B57391) with a bromide, a reaction analogous to those involving this compound, has been successfully implemented in flow systems. acs.org
Table 2: Comparison of Batch vs. Potential Flow Synthesis for Alkylation
| Parameter | Batch Processing | Flow Chemistry (Projected) | Advantage of Flow Chemistry |
| Safety | Higher risk due to large volumes of reactive materials. | Small reaction volumes at any given time minimize risk. | Enhanced operational safety. acs.orgresearchgate.net |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent; rapid heating and cooling. | Precise temperature control, minimizing side reactions. researchgate.net |
| Reaction Time | Can be hours to days. | Potentially minutes due to superheating and efficient mixing. acs.org | Increased throughput and efficiency. |
| Scalability | Challenging; requires process re-optimization. | Straightforward; run the system for a longer duration. | Linear and predictable scale-up. |
Development of Bio-orthogonal Reaction Chemistries Utilizing the Bromomethyl Group
Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov While reactions like copper-free click chemistry and tetrazine ligations are prominent, the fundamental reactivity of functional groups like benzylic halides offers alternative strategies. wikipedia.orgreading.ac.uk
The bromomethyl group of this compound is a potent electrophile capable of reacting with specific nucleophilic residues in biomolecules, such as the thiol group of cysteine in proteins. This reactivity can be harnessed for selective bioconjugation or "labeling." While not a "click" reaction in the traditional sense, such targeted alkylations can function bio-orthogonally if the target nucleophile is rare or situated in a unique chemical environment.
Future research could focus on:
Selective Protein Labeling: Using the compound to target and covalently modify specific cysteine residues in proteins for imaging or functional studies.
Prodrug Activation: Designing prodrugs where a therapeutic agent is attached via a linker to the benzylic position. The molecule could be designed to react and release its payload only upon encountering a specific biological environment or target molecule.
Development of Chemical Probes: Attaching fluorescent dyes or affinity tags to the compound to create probes for studying biological systems.
The key challenge is controlling reactivity to prevent off-target reactions. The electronic properties conferred by the ortho-fluoro and para-ester groups can be fine-tuned to modulate the electrophilicity of the bromomethyl group, providing a handle for optimizing its selectivity.
Sustainable and Atom-Economical Synthetic Routes to Derivatives
Green chemistry principles emphasize the importance of atom economy—maximizing the incorporation of atoms from reactants into the final product. wiley-vch.deprimescholars.com this compound is a substrate that can be utilized in highly atom-economical transformations, particularly palladium-catalyzed cross-coupling reactions. jocpr.com
For example, a Suzuki-Miyaura coupling reaction between the compound's aryl bromide (if the bromomethyl group is first transformed or protected) and an organoborane is a powerful, waste-minimizing method for creating new carbon-carbon bonds. jocpr.com Similarly, the bromomethyl group itself can participate in couplings. An emerging sustainable approach involves cross-couplings between benzylic and aryl halides performed "on water" using zinc metal and a palladium catalyst, avoiding organic solvents and pre-formed organometallic reagents. nih.gov
Table 3: Atom Economy Comparison for a Hypothetical Biaryl Synthesis
| Reaction Type | Reactants | Byproducts | Atom Economy | Sustainability |
| Classical (e.g., Friedel-Crafts) | Aromatic Halide, Benzene (B151609), Lewis Acid (stoichiometric) | Halide salts, regenerated acid waste | Low | Poor; generates significant inorganic waste. |
| Modern Catalytic (e.g., Suzuki) | Aryl Halide, Arylboronic Acid, Base, Pd Catalyst (catalytic) | Halide salts, boronic acid waste | High | Excellent; catalytic turnover and high efficiency. wiley-vch.dejocpr.com |
Future research will focus on replacing traditional, wasteful synthetic methods with these more sustainable, catalytic alternatives. This includes developing catalysts that work under milder conditions, in greener solvents like water, and with higher efficiency to further reduce the environmental impact of producing complex derivatives from this compound. nih.govrsc.org
Uncovering Novel Applications in Specialized Material Science and Chemical Biology Research
The unique structure of this compound makes it an attractive building block for creating novel materials and chemical biology tools.
In Material Science:
Polymer Synthesis: The bromomethyl group can act as an initiator or a monomer in various polymerization reactions. For instance, it could be used to create specialty polyesters or polyethers through polycondensation reactions. rsc.org The fluorine atom can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and hydrophobicity. chemimpex.com
Surface Functionalization: The compound can be used to modify surfaces (e.g., silicon wafers, nanoparticles) by grafting it onto the material. The ester can then be hydrolyzed to a carboxylic acid, providing a handle for further functionalization.
In Chemical Biology:
Scaffold for Drug Discovery: The molecule serves as a versatile three-pronged scaffold. The bromomethyl group allows for the introduction of one substituent, the aryl bromide position (via cross-coupling) allows for a second, and the ester allows for a third (via amidation or reduction/elaboration). This enables the rapid synthesis of libraries of complex molecules for screening against biological targets. richardbeliveau.org
Fragment-Based Drug Design: The compound itself can be considered a "fragment" in fragment-based drug discovery. Its interactions with a protein target can be studied, and it can be elaborated or combined with other fragments to build a potent inhibitor. The fluorine atom is particularly useful as a probe for NMR-based screening methods.
The convergence of its reactivity and structural features ensures that this compound will continue to find new and innovative applications at the interface of chemistry, materials, and biology.
Q & A
Q. What are the most reliable synthetic routes for preparing Methyl 4-(bromomethyl)-2-fluorobenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via bromination or alkylation of precursor benzoate esters. For example, a nucleophilic substitution reaction using 4-(hydroxymethyl)-2-fluorobenzoate with HBr or PBr₃ in anhydrous conditions can introduce the bromomethyl group. Alternatively, alkylation of methyl 2-fluoro-4-methylbenzoate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is effective . Optimization involves controlling reaction temperature (0–25°C), solvent choice (e.g., DMF or CCl₄), and stoichiometric ratios to minimize side products like di-brominated derivatives. Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization is critical for isolating high-purity product (>97%) .
Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
The bromomethyl group acts as a strong electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides). The electron-withdrawing fluorine at the ortho position enhances the leaving group ability of bromine by polarizing the C-Br bond. For instance, in alkylation reactions with indanols (as in ), K₂CO₃ in DMF facilitates the displacement of bromide to form ether-linked derivatives . Kinetic studies suggest that steric hindrance from the methyl ester group may slightly reduce reaction rates compared to non-ester analogs.
Q. What spectroscopic techniques are recommended for characterizing this compound, and how can purity be validated?
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons split by fluorine coupling (e.g., meta-fluorine splitting patterns) .
- Mass Spectrometry (MS) : ESI+ or EI-MS confirms the molecular ion peak (e.g., m/z ~247 for C₉H₈BrFO₂⁺) and fragments like [M-Br]⁺ .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used to resolve crystal structures, particularly when analyzing substituent positioning .
- HPLC : Purity validation (>97%) via reverse-phase chromatography with UV detection at 254 nm is standard .
Advanced Research Questions
Q. How can competing side reactions (e.g., ester hydrolysis or di-bromination) be minimized during synthesis?
- Controlled Bromination : Use stoichiometric NBS in radical bromination to avoid over-bromination. Lower temperatures (0–5°C) and inert atmospheres (N₂/Ar) suppress radical chain termination .
- Ester Stability : Avoid aqueous or strongly acidic/basic conditions to prevent ester hydrolysis. Anhydrous solvents (DMF, THF) and mild bases (K₂CO₃) are preferred for substitution reactions .
- Byproduct Monitoring : TLC or inline IR spectroscopy helps detect intermediates like di-brominated byproducts early, enabling process adjustments .
Q. What computational tools can predict the regioselectivity of this compound in multi-step syntheses?
- DFT Calculations : Gaussian or ORCA software can model transition states to predict SN2 reactivity at the bromomethyl site versus competing aryl fluoride substitution.
- Molecular Docking : For biological studies, tools like AutoDock assess interactions between derivatives and target proteins (e.g., enzymes), leveraging SMILES/InChI data for ligand preparation .
- QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., fluorine’s electronegativity) with reaction outcomes, aiding in rational design .
Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?
- SHELX Refinement : Use SHELXL for high-resolution refinement, incorporating restraints for disordered bromine or fluorine atoms. Twinning parameters (e.g., BASF) may resolve data from poorly diffracting crystals .
- Comparative Analysis : Cross-validate with NMR and MS data to confirm molecular connectivity before refining crystal structures .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Handling : Use PPE (nitrile gloves, safety goggles) in fume hoods. Avoid skin contact, as brominated compounds may cause irritation .
- Storage : Keep in amber glass vials under inert gas (N₂) at 2–8°C to prevent moisture absorption or thermal degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite), followed by disposal as halogenated waste .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Functional Group Variation : Replace bromine with azide (via SN2) for click chemistry or introduce aryl groups via Suzuki-Miyaura coupling .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microcalorimetry to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
